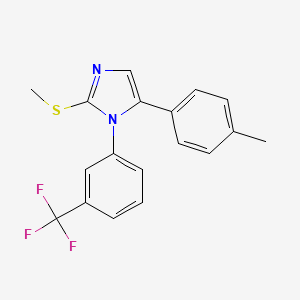

2-(methylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

Description

Properties

IUPAC Name |

5-(4-methylphenyl)-2-methylsulfanyl-1-[3-(trifluoromethyl)phenyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N2S/c1-12-6-8-13(9-7-12)16-11-22-17(24-2)23(16)15-5-3-4-14(10-15)18(19,20)21/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLGDTINMVRDBFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole typically involves multi-step organic synthesis techniques. The general route could be:

Starting Materials: : Common starting materials include appropriate benzaldehydes, thiomethylated intermediates, and trifluoromethylated aromatics.

Formation of Imidazole Core: : This may involve a cyclization reaction using suitable condensing agents such as ammonium acetate under reflux conditions.

Functional Group Introduction: : Specific reagents like methyl thiol and trifluoromethylating agents are used to introduce the respective functional groups under controlled temperature and pH.

Industrial Production Methods

On an industrial scale, this compound's production likely emphasizes efficiency and yield optimization. Industrial methods might employ continuous flow reactors and automated synthesis systems to maintain precise conditions, reducing reaction time and enhancing yield.

Chemical Reactions Analysis

Types of Reactions

2-(methylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole undergoes various chemical reactions:

Oxidation: : Can involve reagents like potassium permanganate, affecting the methylthio group to potentially form sulfoxide or sulfone derivatives.

Reduction: : Utilizing reagents such as lithium aluminum hydride to reduce functional groups selectively.

Substitution: : Possible at the aromatic sites, using electrophilic substitution with halogens or nucleophilic substitution depending on the conditions.

Common Reagents and Conditions

Oxidation Reagents: : Potassium permanganate, hydrogen peroxide.

Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: : Halogens (chlorine, bromine), nucleophiles (alkoxides, amines).

Major Products Formed

Sulfoxides: and sulfones from oxidation reactions.

Reduced derivatives: with modified functional groups.

Halogenated compounds: or other substituted analogs from electrophilic/nucleophilic substitution.

Scientific Research Applications

2-(methylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole has diverse applications across several fields:

Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

Medicine: : Investigated for pharmacological properties, possibly as a candidate for developing drugs with anti-inflammatory or antimicrobial effects.

Industry: : Could be utilized in the creation of materials with specific desirable properties, such as coatings or polymers due to its unique functional groups.

Mechanism of Action

The compound interacts with molecular targets through its functional groups:

Molecular Targets: : Enzymes or receptors where the compound's unique structure facilitates binding.

Pathways: : Engages in pathways affecting cellular processes such as signal transduction or metabolic pathways. The trifluoromethyl group, for instance, is known for enhancing biological activity by increasing membrane permeability or binding affinity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares the target compound with structurally related imidazole derivatives:

Key Observations:

Substituent Positioning: The trifluoromethyl group at position 1 (target compound) vs. position 2 (compound [38]) alters electronic distribution. The -CF₃ group enhances electrophilicity when adjacent to the imidazole nitrogen . Methylthio vs.

Electronic Effects: The p-tolyl group (target) is electron-donating, while the 3-nitrophenyl substituent (ethylthio analog) is strongly electron-withdrawing. This difference may affect binding interactions in biological targets .

Steric Considerations :

- Bulky substituents at position 1 (e.g., biphenyl-phenymethyl in ) may hinder rotational freedom, impacting conformational stability in receptor binding .

Physicochemical and Pharmacological Data

- Lipophilicity : The trifluoromethyl group increases LogP (e.g., 2.6 for compound vs. ~3.5 for the target).

- Antimicrobial Activity : Analogs with nitro groups (e.g., ) show enhanced activity against Gram-negative bacteria due to improved membrane penetration .

- Antitumor Potential: Triazole-linked imidazoles () exhibit α-glucosidase inhibition, suggesting metabolic targeting .

Biological Activity

The compound 2-(methylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is a derivative of imidazole that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and anti-inflammatory applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity against various cancer cell lines, and the implications for drug development.

Research indicates that imidazole derivatives often exhibit their biological effects through various mechanisms, including:

- Inhibition of Enzymatic Activity : Many imidazole compounds act as inhibitors of enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : These compounds can trigger programmed cell death in cancer cells, a crucial mechanism for effective cancer therapy.

- Modulation of Signaling Pathways : Imidazoles may interfere with key signaling pathways such as the PI3K/Akt and MAPK pathways, which are critical for cancer cell survival and proliferation.

In Vitro Studies

A series of studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.50 | Induces apoptosis |

| A549 (Lung) | 26.00 | Inhibits proliferation |

| HepG2 (Liver) | 14.00 | Interferes with cell cycle progression |

| NCI-H460 (Lung) | 42.30 | Inhibits topoisomerase activity |

Case Studies

- MCF-7 Cell Line : In a study conducted by Wei et al., the compound showed an IC50 value of 12.50 µM , indicating significant cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

- A549 Cell Line : Research by Nitulescu et al. demonstrated that the compound inhibited cell growth with an IC50 value of 26 µM , suggesting its potential as an anti-lung cancer agent by interfering with cellular signaling pathways .

- HepG2 Cell Line : A study indicated that at an IC50 of 14 µM , the compound effectively disrupted the cell cycle in liver cancer cells, leading to increased apoptosis rates .

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent in oncology. The observed cytotoxicity across multiple cancer cell lines suggests that it may serve as a lead compound for further development.

Q & A

Q. What are the optimal synthetic routes for 2-(methylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole, and how can purity be ensured?

The synthesis of substituted imidazoles typically involves multi-step reactions, including cyclocondensation of aldehydes, amines, and thioureas or thioamides. For this compound, key steps include:

- Substituent introduction : The methylthio group at position 2 can be introduced via nucleophilic substitution using methanethiol or methyl disulfide under basic conditions .

- Aryl group coupling : The p-tolyl and 3-(trifluoromethyl)phenyl groups may be incorporated via Suzuki-Miyaura cross-coupling or Ullmann-type reactions, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and copper(I) iodide .

- Purity optimization : Recrystallization in ethanol or acetonitrile, followed by column chromatography (silica gel, hexane/ethyl acetate gradient), ensures >95% purity. Elemental analysis (C, H, N, S) and HPLC (C18 column, acetonitrile/water mobile phase) validate purity .

Q. Which analytical techniques are critical for characterizing this compound?

- 1H/13C NMR : Assign substituent positions and confirm regioselectivity. For example, the methylthio group (δ ~2.5 ppm in 1H NMR; δ ~15 ppm in 13C NMR) and trifluoromethyl signals (δ ~120-125 ppm in 13C NMR) are diagnostic .

- FT-IR : Confirm functional groups (e.g., C-F stretch at 1100–1250 cm⁻¹ for CF₃, C-S stretch at 600–700 cm⁻¹) .

- Mass spectrometry (HRMS) : Verify molecular ion [M+H]+ and fragmentation patterns .

- Melting point : Consistency in melting range (e.g., 210–215°C) indicates crystalline purity .

Q. What safety protocols are recommended for handling this compound?

- Hazard mitigation : Use fume hoods due to potential respiratory irritancy from methylthio and trifluoromethyl groups.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

- Reaction path prediction : Quantum chemical calculations (DFT, B3LYP/6-31G*) model transition states and activation energies for cyclocondensation steps. For example, ICReDD’s workflow combines computed reaction pathways with experimental validation to reduce trial-and-error .

- Solvent/catalyst screening : Machine learning (e.g., Bayesian optimization) identifies optimal solvents (e.g., DMF for polar aprotic conditions) and catalysts (e.g., CuI for Ullmann coupling) .

Q. How do substituents influence electronic properties and structure-activity relationships (SAR)?

- Electron-withdrawing effects : The trifluoromethyl group enhances electrophilicity at the imidazole ring, affecting binding in host-guest systems. DFT calculations (Mulliken charges) quantify electron distribution .

- Methylthio group : Enhances lipophilicity (logP ~3.5 predicted via ChemAxon). Fluorescence studies on analogous imidazoles show emission shifts dependent on substituent electronegativity .

Q. How can discrepancies in synthetic yields be resolved?

- Contradictory evidence : Yields for similar imidazoles vary from 60% (without catalyst) to 85% (with CuI/Pd catalysts).

- Resolution strategies :

- DoE (Design of Experiments) : Systematic variation of temperature (80–120°C), solvent (toluene vs. DMF), and catalyst loading (5–10 mol%) identifies optimal conditions .

- Byproduct analysis : LC-MS identifies side products (e.g., des-methylthio derivatives), guiding stoichiometric adjustments .

Q. What challenges arise in spectroscopic analysis, and how are they addressed?

- NMR signal overlap : Aromatic protons from p-tolyl and trifluoromethylphenyl groups may overlap. Use 2D NMR (COSY, HSQC) to resolve coupling patterns .

- Fluorine coupling : 19F NMR (δ ~-60 ppm for CF₃) confirms trifluoromethyl integrity but requires decoupling in 1H NMR .

Q. How can biological activity studies be designed for this compound?

- Antimicrobial assays : Adapt protocols from analogous imidazoles ():

- MIC determination : Broth microdilution (10–100 µg/mL) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.

- Cytotoxicity screening : MTT assay on mammalian cells (e.g., HEK293) to assess selectivity .

- Targeted binding studies : Molecular docking (AutoDock Vina) against bacterial enzymes (e.g., dihydrofolate reductase) predicts binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.